molecular formula C28H31N9O2S B2680230 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-69-1

8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2680230
CAS番号: 850914-69-1
分子量: 557.68
InChIキー: WZGFRSRCAKLPHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a xanthine-like core (1H-purine-2,6-dione) with distinct substituents:

  • Position 1 and 3: Methyl groups, common in xanthine derivatives like theophylline.
  • Position 7: A 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl chain, introducing a thioether-linked tetrazole moiety.
  • Position 8: A 4-benzylpiperidin-1-yl group, a structural feature often associated with central nervous system (CNS) targeting.

特性

CAS番号

850914-69-1

分子式

C28H31N9O2S

分子量

557.68

IUPAC名

8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C28H31N9O2S/c1-33-24-23(25(38)34(2)28(33)39)36(17-18-40-27-30-31-32-37(27)22-11-7-4-8-12-22)26(29-24)35-15-13-21(14-16-35)19-20-9-5-3-6-10-20/h3-12,21H,13-19H2,1-2H3

InChIキー

WZGFRSRCAKLPHW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6

溶解性

not available

製品の起源

United States

生物活性

The compound 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine family. Its structure features a purine nucleus with various substitutions that may influence its biological activity. This article aims to summarize the biological activities associated with this compound, drawing from available literature and related compounds.

Structural Characteristics

The molecular formula of the compound is C28H33N5O2C_{28}H_{33}N_{5}O_{2}, and it contains several notable functional groups:

  • Purine core : Central to its structure and responsible for various biological interactions.
  • Benzylpiperidine moiety : Likely contributes to its pharmacological profile.
  • Tetrazole group : Known for its stability and potential biological activity.

Pharmacological Profiles of Related Compounds

While specific data on the biological activity of this compound is limited, structural analogs have demonstrated significant pharmacological effects. For example:

  • Tetrazole derivatives are often investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. In studies, certain tetrazole compounds exhibited inhibition percentages ranging from 24% to 30% against AChE at varying concentrations .

Case Studies and Research Findings

  • Anticholinesterase Activity :
    • Research on tetrazole derivatives suggests that compounds with electron-donating substituents show enhanced anticholinesterase activity. The most active compounds in related studies were found to have specific substitutions that increased their efficacy .
  • Inhibition Mechanisms :
    • The inhibition mechanism often involves the interaction of the tetrazole ring with acetylcholinesterase through hydrogen bonding and π–π stacking interactions, which may similarly apply to our compound due to its structural features .

Summary of Biological Activities of Related Tetrazole Compounds

Compound NameStructure FeaturesAChE Inhibition (%)Notes
Compound 23-Methyl phenyl29.56% (1 mM)Most active in study
Compound 33-Chloro phenyl24.38% (1 mM)Significant activity
Compound 4Various substitutions<11.77%Weak activity

Discussion

The biological activity of 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione remains largely theoretical due to the lack of direct experimental data. However, insights can be drawn from related compounds which suggest potential avenues for further research:

  • Targeting AChE : Given the structural similarities with known inhibitors, this compound may also exhibit anticholinesterase properties.
  • Further Investigations Needed : Comprehensive biochemical assays are necessary to elucidate its exact mechanisms and therapeutic potential.

類似化合物との比較

Structural Similarity and Chemoinformatic Analysis

Using similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity to thiadiazole derivatives (e.g., compounds 7a-7l in ) due to shared piperidinyl and thioether groups . However, its purine core distinguishes it from non-purine analogs like tetrahydroimidazopyridines (e.g., compound 1l in ), which feature nitro and cyano substituents . Key structural comparisons include:

Table 1: Structural Comparison of Purine and Non-Purine Analogs

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Purine-2,6-dione 7: Tetrazole-thioethyl; 8: Benzylpiperidine Hypothesized CNS activity N/A
Theophylline Xanthine 1,3-dimethyl Bronchodilator
Compound 7a-7l () 1,3,4-Thiadiazole Piperidinyl-thioethyl, benzamide Acetylcholinesterase inhibitor
Compound 1l () Tetrahydroimidazopyridine 4-nitrophenyl, cyano, phenethyl Not reported

Physicochemical Properties

The tetrazole and benzylpiperidine groups increase molecular weight and logP compared to simpler purines like theophylline, suggesting reduced aqueous solubility but enhanced membrane permeability.

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Estimated) Melting Point (°C)
Target Compound ~600 3.5–4.2 Not reported
Theophylline 180.16 -0.02 270–274
Compound 1l () ~500 ~2.8 243–245

Pharmacological Potential

While direct activity data is absent, structural parallels suggest possible applications:

  • CNS targeting : The benzylpiperidine group is prevalent in dopamine and serotonin receptor ligands.
  • Enzyme inhibition : Thioether-containing compounds (e.g., ’s thiadiazoles) exhibit acetylcholinesterase (AChE) inhibition; the purine core may modulate selectivity .
  • Metabolic stability: The tetrazole group, known for metabolic resistance, could enhance half-life compared to classic xanthines .

Q & A

Q. What are the critical steps and parameters for synthesizing 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione with high purity?

Methodological Answer: Synthesis involves multi-step organic reactions, typically including:

  • Nucleophilic substitution : Coupling the benzylpiperidine moiety to the purine core under anhydrous conditions (e.g., nitrogen atmosphere, 60–80°C) .
  • Thioether formation : Reacting the intermediate with 1-phenyl-1H-tetrazole-5-thiol using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the final product .
    Critical Parameters :
  • Temperature control to avoid side reactions (e.g., oxidation of thioether groups).
  • Solvent selection to ensure solubility of intermediates (e.g., DMF for polar intermediates).
  • Use of catalysts (e.g., Pd for cross-coupling steps, if applicable) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzylpiperidinyl protons at δ 2.5–3.5 ppm, tetrazole ring protons at δ 7.5–8.5 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% area under the curve) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₃₀H₃₄N₈O₂S) .
    Note : X-ray crystallography (using SHELXL ) can resolve ambiguous structural features if single crystals are obtainable.

Advanced Research Questions

Q. How can computational tools like AutoDock Vina aid in studying this compound’s interactions with biological targets?

Methodological Answer:

  • Target Preparation : Retrieve target protein structures (e.g., viral polymerases or GPCRs) from the PDB. Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel, ensuring correct tautomerization (e.g., tetrazole ring protonation states) .
  • Docking Protocol :
    • Define a grid box around the active site (e.g., 20 ų).
    • Run AutoDock Vina with default parameters (exhaustiveness = 8) to predict binding modes .
  • Validation : Compare docking scores (affinity in kcal/mol) with known inhibitors and validate via molecular dynamics simulations (e.g., GROMACS) .
    Case Study : Similar purine derivatives showed antiviral activity by targeting viral polymerases, suggesting analogous mechanisms .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
    • Validate enzyme activity (e.g., ATPase assays) with positive controls .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) using fractional factorial designs .
  • Meta-Analysis : Pool data from multiple studies and perform regression analysis to account for variability (e.g., hierarchical Bayesian models) .
    Example : Discrepancies in serotonin modulation studies may arise from differences in rodent models (e.g., Sprague-Dawley vs. Wistar rats) .

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:

  • DoE Approaches : Use response surface methodology (RSM) to optimize parameters:
    • Factors: Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading.
    • Responses: Yield (%) and purity (HPLC area%) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of starting material peaks) .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q. What are the degradation pathways of this compound under storage conditions, and how can stability be enhanced?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions:
    • Oxidation : 3% H₂O₂ at 40°C for 24 hours; monitor via HPLC for oxidized byproducts.
    • Hydrolysis : pH 1–13 buffers at 60°C; assess cleavage of thioether or piperidine groups .
  • Stabilization Strategies :
    • Lyophilization for long-term storage (-20°C, argon atmosphere).
    • Add antioxidants (e.g., BHT) to solid formulations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。